molecular formula C8H10FNO5S2 B13888470 3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide CAS No. 108966-76-3

3-Fluoro-4-(2-hydroxyethanesulfonyl)benzene-1-sulfonamide

Cat. No.: B13888470
CAS No.: 108966-76-3
M. Wt: 283.3 g/mol
InChI Key: IAWYFQRAIGYURV-UHFFFAOYSA-N
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Description

3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide: is an organic compound with the molecular formula C8H10FNO5S2 It is characterized by the presence of a fluorine atom, a hydroxyethylsulfonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonation of the benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Hydroxyethylation: The hydroxyethyl group is introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 3-fluoro-4-(2-carboxyethylsulfonyl)benzenesulfonamide.

    Reduction: Formation of 3-fluoro-4-(2-mercaptoethylsulfonyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonic acid
  • 4-(2-hydroxyethylsulfonyl)benzenesulfonamide
  • 3-chloro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

108966-76-3

Molecular Formula

C8H10FNO5S2

Molecular Weight

283.3 g/mol

IUPAC Name

3-fluoro-4-(2-hydroxyethylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C8H10FNO5S2/c9-7-5-6(17(10,14)15)1-2-8(7)16(12,13)4-3-11/h1-2,5,11H,3-4H2,(H2,10,14,15)

InChI Key

IAWYFQRAIGYURV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)S(=O)(=O)CCO

Origin of Product

United States

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